N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide
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Description
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C24H21N5O3 and its molecular weight is 427.464. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research has shown that derivatives of pyrazolopyrimidinone exhibit significant anticancer activities. For example, a study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, with some compounds showing promising results (Rahmouni et al., 2016). Similarly, Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, identifying compounds with potent inhibitory activities (Abdellatif et al., 2014).
Anti-inflammatory and Antimicrobial Applications
Besides anticancer activities, pyrazolopyrimidinone derivatives have also been investigated for their anti-inflammatory and antimicrobial potential. For instance, Palkar et al. (2017) designed and synthesized novel Schiff bases of pyrazol-5-one derivatives derived from the 2-aminobenzothiazole nucleus, which displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity at effective concentrations (Palkar et al., 2017).
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-13-12-20(29(28-13)24-25-15(3)14(2)22(30)27-24)26-23(31)21-16-8-4-6-10-18(16)32-19-11-7-5-9-17(19)21/h4-12,21H,1-3H3,(H,26,31)(H,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPTIUNHWRDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC(=C(C(=O)N5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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